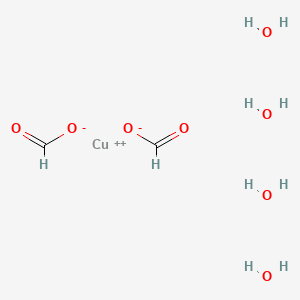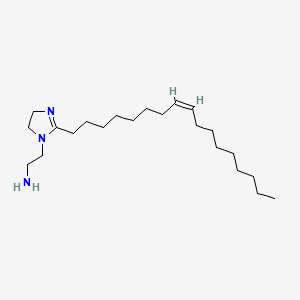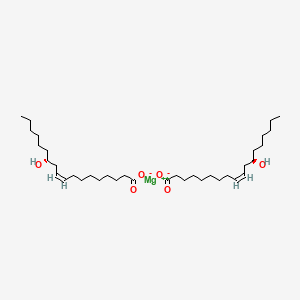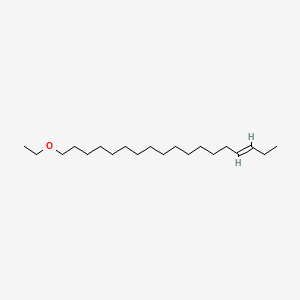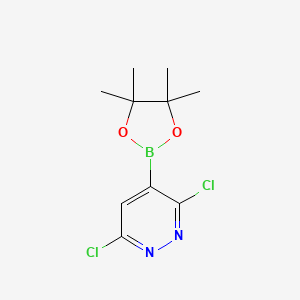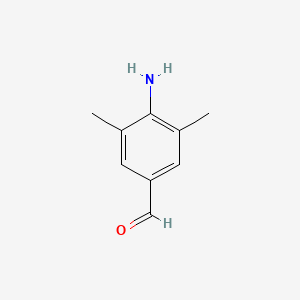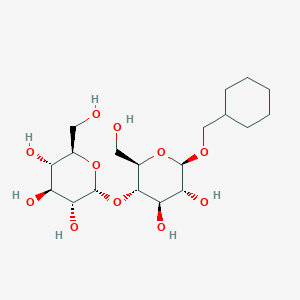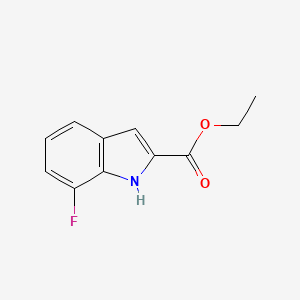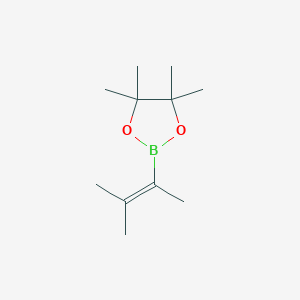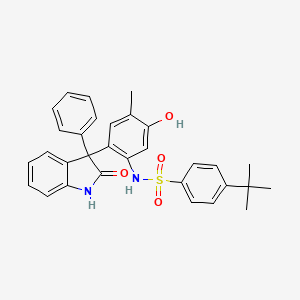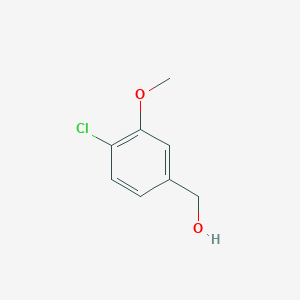
(4-Chloro-3-methoxyphenyl)methanol
Übersicht
Beschreibung
“(4-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 g/mol . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI string for “(4-Chloro-3-methoxyphenyl)methanol” is InChI=1S/C8H9ClO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-4,10H,5H2,1H3 . The Canonical SMILES string is COC1=C (C=CC (=C1)CO)Cl .
Physical And Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)methanol” has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 172.0291072 g/mol . The Topological Polar Surface Area is 29.5 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : The compound serves as an intermediate in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful adducts for preparing agrochemicals or medicinal compounds. This synthesis involves the reaction of N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues, carrying at least two chlorine atoms between the C(3) and C(6) carbons, with alkaline methoxide in methanol (Ghelfi et al., 2003).
Photogeneration and Reactivity of Aryl Cations : The photolysis of compounds like (4-Chloro-3-methoxyphenyl)methanol in various solvents, including methanol, leads to the formation of aryl cations. These cations can add to pi nucleophiles, resulting in arylated products through a cationic mechanism. This process indicates the compound's potential in synthesizing various aromatic products (Protti et al., 2004).
Asymmetric Synthesis of α-Hydroxy Esters : (4-Chloro-3-methoxyphenyl)methanol is used in the asymmetric synthesis of α-hydroxy esters, showcasing its utility in producing chiral compounds. This synthesis employs bidentate chelation-controlled alkylation of glycolate enolate, demonstrating the compound's role in stereoselective chemical reactions (Jung et al., 2000).
Surface Chemistry and Catalysis : The interaction of (4-Chloro-3-methoxyphenyl)methanol with surfaces such as Ni(111) leads to the identification of surface-bound methoxy species, which are key intermediates in various catalytic processes. This interaction provides insights into the mechanisms of surface reactions and the potential applications of the compound in catalysis (Demuth & Ibach, 1979).
Methanol Synthesis via CO2 and CO Hydrogenation : The compound also plays a role in the study of methanol synthesis through CO2 and CO hydrogenation on Cu surfaces. This research contributes to understanding the pathways and intermediates involved in methanol production, a key process in industrial chemistry (Grabow & Mavrikakis, 2011).
Eigenschaften
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSSNHHXWSELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448001 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methoxyphenyl)methanol | |
CAS RN |
13726-17-5 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

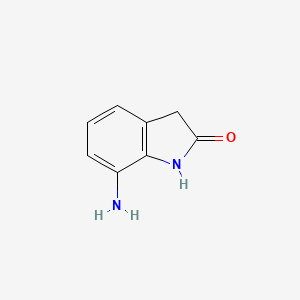
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
